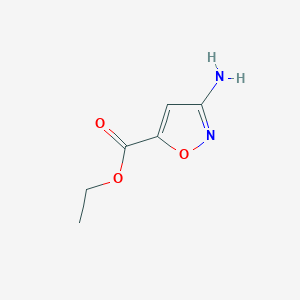

Ethyl 3-aminoisoxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDIGGPNNRPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456080 | |

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203586-94-1 | |

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-aminoisoxazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of Ethyl 3-aminoisoxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The isoxazole core is a prominent feature in numerous pharmaceutical agents, and functionalized derivatives like the target compound are valuable for developing novel therapeutics. This guide details a common synthetic methodology, outlines a complete experimental protocol, and presents expected characterization data in a structured format.

Introduction

The isoxazole ring system is a crucial pharmacophore found in a wide array of commercially available drugs, exhibiting diverse biological activities including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1] Specifically, aminoisoxazoles serve as versatile intermediates for creating peptidomimetics and other complex molecules in drug discovery programs.[1] this compound is a bifunctional molecule featuring a reactive amino group and an ester moiety on the isoxazole core, making it an attractive starting point for further chemical elaboration. This guide focuses on a practical synthetic approach and the analytical techniques required for its unambiguous characterization.

Synthetic Pathway and Methodology

A robust and widely employed method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] In this proposed synthesis, the nitrile oxide is generated in situ from a corresponding hydroximoyl chloride, which is then reacted with an appropriate alkyne (ethyl propiolate) to yield the target isoxazole.

Overall Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from methodologies for synthesizing structurally related 3,5-disubstituted isoxazoles.[1]

Step 1: Synthesis of the Hydroximoyl Chloride Precursor The synthesis begins with a protected amino acetaldehyde derivative, which is converted to its corresponding oxime using hydroxylamine. This oxime is then chlorinated, typically with N-chlorosuccinimide (NCS), to yield the hydroximoyl chloride intermediate.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

A 250 mL round-bottomed flask is charged with the protected amino hydroximoyl chloride (1.0 eq) and a suitable solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF).[1]

-

Ethyl propiolate (1.2 eq) is added to the vigorously stirred solution.[1]

-

A base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N), is added portion-wise at 0 °C to ambient temperature.[1] The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which immediately undergoes cycloaddition with the alkyne.

-

The reaction mixture is stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or NMR spectroscopy.[1]

-

Upon completion, the resulting solid (e.g., sodium chloride) is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the protected this compound.

Step 3: Deprotection The protecting group on the amino moiety (e.g., Boc-group) is removed under standard conditions (e.g., using trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are employed.

Characterization Workflow

Caption: Logical workflow for the purification and characterization of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for this compound. These values are based on data for structurally similar compounds reported in the literature.[2][3]

| Property | Expected Value / Data |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point (°C) | Expected to be in the range of 130-160 °C, based on similar structures. For example, the related compound ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate has a melting point of 136-137 °C.[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~1.30 (t, 3H, -CH₃) : Triplet for the ethyl ester methyl protons.~4.30 (q, 2H, -OCH₂-) : Quartet for the ethyl ester methylene protons.~6.50 (s, 1H, Isoxazole-H) : Singlet for the C4 proton of the isoxazole ring.~7.20 (s, 2H, -NH₂) : Broad singlet for the amino protons, exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~14.0 (-CH₃) ~61.0 (-OCH₂-) ~95.0 (Isoxazole C4) ~158.0 (C=O, Ester) ~160.0 (Isoxazole C5) ~170.0 (Isoxazole C3) |

| Mass Spectrometry (MS) | [M+H]⁺ : Expected at m/z 157.06 |

| Infrared (IR, cm⁻¹) | ~3400-3300 (N-H stretch) : For the amino group.~1720 (C=O stretch) : For the ester carbonyl.~1620 (C=N stretch) : For the isoxazole ring. |

Safety and Handling

This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-amino-1,2-oxazole-3-carboxylate | C6H8N2O3 | CID 12008779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical and physical properties of Ethyl 3-aminoisoxazole-5-carboxylate

I will now provide the user prompt that would lead to your detailed response.

Topic: Chemical and physical properties of this compound Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed methodologies for all key experiments cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background.Avoid using the same color for foreground elements (text, arrows, symbols) as for the background. Node Text Contrast Rule (Critical): For any node (e.g., rectangle, circle, etc.) that contains text, the text color (fontcolor) must be explicitly set to have high contrast against the node's background color (fillcolor). Color Palette: Use only #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Crystal Structure Analysis of Ethyl 3-Aminoisoxazole-5-Carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of ethyl 3-aminoisoxazole-5-carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of these derivatives, offering a foundational understanding for researchers in drug discovery and materials science.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing new drugs with enhanced efficacy and selectivity.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step reaction sequence. A general synthetic pathway is outlined below.

Caption: General experimental workflow for the synthesis and structural analysis of this compound derivatives.

Experimental Protocols

Synthesis of Ethyl 5-amino-3-(substituted-amino)isoxazole-4-carboxylates:

A common synthetic route involves the reaction of aryl isothiocyanates with sodium ethyl cyanoacetate in ethanol at room temperature to yield ethyl arylthiocarbamoyl-cyanoacetates. These intermediates are then reacted with hydroxylamine in aqueous ethanol under reflux conditions to afford the desired 5-aminoisoxazole derivatives.[4]

Spectroscopic Characterization:

The synthesized compounds are typically characterized by various spectroscopic methods to confirm their chemical structures.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups present in the molecule. Key vibrational frequencies for isoxazole derivatives include C=O stretching of the ester group, N-H stretching of the amino group, and C=N and N-O stretching of the isoxazole ring.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, which can further aid in structure elucidation.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Crystallographic Data Summary

The following tables summarize the crystallographic data for representative this compound derivatives and related isoxazole structures.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | C₁₂H₁₂N₂O₃ | Triclinic | P-1 | 7.591(2) | 11.303(4) | 13.818(4) | 88.155(4) | 87.008(4) | 86.233(4) | 1181.0(6) | 4 |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | C₆H₈N₂O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | 4 |

Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate was reported to be in the P2₁/c space group, but full unit cell parameters were not provided in the searched literature.

Structural Features and Intermolecular Interactions

The crystal structures of this compound derivatives often reveal a nearly planar conformation of the isoxazole ring and the attached carboxylate group. The planarity of the molecule is often stabilized by intramolecular hydrogen bonds. Intermolecular interactions, particularly hydrogen bonds involving the amino group and the carbonyl oxygen of the ester, play a crucial role in the formation of the crystal packing, often leading to the formation of chains or layers.

Biological Activity and Signaling Pathways

Certain isoxazole derivatives have demonstrated significant biological activity, including anticancer properties. For instance, some isoxazole compounds have been shown to inhibit the TNF-α-triggered NF-κβ signaling pathway in cancer cells, leading to cell cycle arrest.[2]

Caption: Inhibition of the TNF-α-triggered NF-κβ signaling pathway by an isoxazole derivative.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture and intermolecular interactions. This knowledge is crucial for understanding their physicochemical properties and biological activities. The detailed experimental protocols and structural data presented in this guide serve as a valuable resource for researchers working on the design and development of new isoxazole-based compounds for various applications, particularly in the field of medicinal chemistry. The ability to correlate specific structural features with biological function will continue to drive the rational design of more potent and selective therapeutic agents.

References

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for Ethyl 3-aminoisoxazole-5-carboxylate

Spectroscopic Data Unavailable for Ethyl 3-aminoisoxazole-5-carboxylate

Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for this compound have not yielded specific results for this compound. The available scientific literature and databases do not appear to contain the requested characterization data for this particular isomer.

As a viable alternative for researchers and scientists in drug development, this guide presents the available spectroscopic data for the closely related and more extensively documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate . It is crucial to note that while structurally similar, the differing positions of the amino and carboxylate groups on the isoxazole ring will result in distinct spectroscopic properties.

Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Below are the summarized spectroscopic data for Ethyl 5-aminoisoxazole-3-carboxylate, compiled from available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: 13C NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific experimental 1H and 13C NMR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

| Frequency (cm-1) | Assignment |

| Data not available | - |

Note: Specific experimental IR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The molecular formula for Ethyl 5-aminoisoxazole-3-carboxylate is C6H8N2O3, leading to a calculated molecular weight of 156.14 g/mol .[1]

Table 4: Mass Spectrometry Data for Ethyl 5-aminoisoxazole-3-carboxylate

| m/z | Assignment |

| 156.05349212 (Exact) | [M]+ |

Note: This represents the calculated exact mass. Experimental mass spectral data was not available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry for the structural elucidation of compounds.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. 1H and 13C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for 1H).

-

Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over a typical range of 4000-400 cm-1.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion peak and any fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

Biological activity of novel aminoisoxazole compounds

An In-Depth Technical Guide to the Biological Activity of Novel Aminoisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block for developing novel therapeutic agents.[4][5] Derivatives of aminoisoxazole, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6][7] These compounds often exhibit potent and selective activities by interacting with various biological targets like protein kinases, enzymes, and cellular receptors.[2][5][8] This guide provides a comprehensive overview of the biological activities of novel aminoisoxazole compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Aminoisoxazole derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines.[2][9] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which aminoisoxazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][10]

-

VEGFR2 Inhibition: Certain isoxazole-based carboxamides and hydrazones have shown superior activity against hepatocellular carcinoma (HepG2) by potently inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[11]

-

Src Family Kinase (SFK) Inhibition: 4-aminoimidazole derivatives, structurally related to aminoisoxazoles, have been optimized as potent inhibitors of Src Family Kinases (SFKs), which play a role in cancer cell proliferation and survival.[12]

-

Multi-Kinase Inhibition: Many aminoisoxazole derivatives are being developed as multi-kinase inhibitors, targeting several pathways simultaneously to overcome drug resistance.[13]

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbpas.com [ijbpas.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 8. HK1067543A - Aminoisoxazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2003013517A1 - Aminoisoxazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 11. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN113321645A - 5-aminoisoxazole derivative and application thereof in preparation of multi-kinase inhibitor - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity and Stability of the Aminoisoxazole Ring

The isoxazole ring system is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Among its derivatives, the aminoisoxazole moiety is particularly significant, offering a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3] As a "masked enaminone," its unique electronic properties dictate its reactivity and stability, which are critical considerations in drug design and development.[3]

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the aminoisoxazole ring, supported by experimental data and detailed protocols.

Reactivity of the Aminoisoxazole Ring

The reactivity of the aminoisoxazole ring is governed by the interplay between the electron-donating amino group and the inherent electronic nature of the isoxazole heterocycle. This includes susceptibility to electrophilic and nucleophilic attack, reactions involving the exocyclic amino group, and characteristic ring-opening reactions.

Electrophilic and Nucleophilic Reactions

The position of the amino group (at C3 or C5) significantly influences the ring's reactivity. For 5-aminoisoxazoles, electrophilic attack often occurs at the C-4 position.[3] The exocyclic amino group can also be a site for reactions such as acylation and diazotization.[3] Conversely, the ring can be susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or in the context of ring-opening reactions.

The following diagram illustrates the primary sites of reactivity on the aminoisoxazole core.

Ring-Opening Reactions

A defining characteristic of the isoxazole ring is the lability of the N-O bond, which can be cleaved under various conditions, including reductive, basic, thermal, or photochemical stimuli.[4][5] This ring-opening is a critical transformation, both as a potential degradation pathway and as a bioactivation mechanism for prodrugs.

A prominent example is the anti-inflammatory drug leflunomide, a 3-unsubstituted isoxazole. It undergoes base-catalyzed ring opening to form its active metabolite, A771726, a cyanoenol.[6][7] This conversion is significantly influenced by pH and temperature. The presence of a substituent at the C3 position, as in 3-methylleflunomide, sterically hinders this reaction and renders the ring stable against opening.[7]

[3+2] Cycloaddition in Synthesis

The most common and versatile method for constructing the aminoisoxazole scaffold is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[8] This typically involves the reaction of an in situ generated nitrile oxide with an enamine or alkyne.[9][10] The high regioselectivity of this reaction is a key advantage, consistently yielding the desired amino-substituted regioisomer.[8] This synthetic route is fundamental as the choice of starting materials directly installs the substitution pattern that governs the final molecule's stability and reactivity.

Stability of the Aminoisoxazole Ring

The stability of aminoisoxazole-containing compounds is a critical parameter for drug development, influencing storage, formulation, and in vivo performance. Key aspects include stability to pH, temperature, light, and metabolic enzymes.

pH and Thermal Stability

The aminoisoxazole ring's stability is highly dependent on pH. While generally stable in acidic and neutral conditions, it can be susceptible to degradation under basic conditions, as demonstrated by leflunomide.[6] Increased temperature can accelerate this base-catalyzed degradation.

A novel class of energetic materials based on a 4-nitro-5-aminoisoxazole moiety has been developed, demonstrating good thermal stability with decomposition temperatures ranging from 155.8 to 270.3 °C, highlighting that appropriate substitution can significantly enhance thermal robustness.[11]

Table 1: pH and Thermal Stability of Leflunomide This table summarizes the degradation half-life (t½) of the isoxazole ring in leflunomide under various pH and temperature conditions, leading to the formation of its active metabolite, A771726.[6]

| pH | Temperature (°C) | Half-life (t½) in hours |

| 4.0 | 25 | Stable |

| 7.4 | 25 | Stable |

| 10.0 | 25 | 6.0 |

| 4.0 | 37 | Stable |

| 7.4 | 37 | 7.4 |

| 10.0 | 37 | 1.2 |

Metabolic Stability

Metabolic stability determines a drug's half-life and bioavailability.[12] The aminoisoxazole ring can be a site of metabolic transformation. For some antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, suboptimal metabolic stability was observed, with half-lives in human liver microsomes (HLM) as low as 16 minutes.[13] Medicinal chemistry efforts have focused on modifying substituents to improve this stability, demonstrating that strategic molecular design can mitigate metabolic liabilities.[13] In other cases, metabolism of isoxazole-containing BET inhibitors can lead to bioactivation, forming reactive metabolites that pose potential toxicity risks.[14]

Table 2: Metabolic Stability of Antitubercular Isoxazole Derivatives in HLM This table shows the half-life (t½) of initial hit compounds in human liver microsomes (HLM), indicating their susceptibility to metabolic degradation.[13]

| Compound | Structure | Half-life (t½) in HLM (minutes) |

| 3 | 5-(2-aminothiazol-4-yl)-N-(m-tolyl)isoxazole-3-carboxamide | 16.1 ± 0.6 |

| 4 | 5-(2-aminothiazol-4-yl)-N-(p-tolyl)isoxazole-3-carboxamide | 35.0 ± 0.8 |

Photostability

Photostability is a crucial quality attribute for any drug product.[15] According to ICH guidelines, photostability testing is an integral part of stress testing.[16] While specific photostability data for a wide range of aminoisoxazoles is not extensively documented in the reviewed literature, the general principles apply. Heterocyclic aromatic compounds can absorb UV or visible light, leading to photochemical reactions that may include ring cleavage or other structural modifications. Therefore, aminoisoxazole-containing drug candidates should be evaluated for photosensitivity, and formulations may require light-protective packaging.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the aminoisoxazole ring.

Protocol: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

This protocol describes a general one-pot procedure for the regioselective synthesis of 5-aminoisoxazoles from α-cyanoenamines and nitrile oxides generated in situ.[8]

1. Materials:

-

Hydroxamoyl chloride (nitrile oxide precursor)

-

α-cyanoenamine (e.g., 1-morpholinoacrylonitrile)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Toluene or Ethyl Acetate (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

2. Procedure:

-

In a round-bottom flask, dissolve the α-cyanoenamine (1.0 eq) in the chosen solvent (e.g., toluene).

-

Add the hydroxamoyl chloride (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triethylamine (1.2 eq) in the solvent dropwise over 30 minutes. The triethylamine facilitates the in situ generation of the nitrile oxide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-aminoisoxazole.

The following diagram outlines the workflow for this synthetic protocol.

Protocol: Assessment of pH Stability

This protocol is adapted from the stability testing of leflunomide.[6]

1. Materials:

-

Aminoisoxazole compound stock solution (e.g., 2 mM in methanol or DMSO).

-

Buffer solutions: pH 4.0 (acetate), pH 7.4 (phosphate), pH 10.0 (carbonate).

-

Acetonitrile with internal standard (for quenching and analysis).

-

Shaking water bath or incubator set to desired temperatures (e.g., 25 °C and 37 °C).

-

LC-MS/MS system for analysis.

2. Procedure:

-

For each pH condition, add a small volume of the stock solution to the buffer to achieve the final desired concentration (e.g., 2 µM).

-

Incubate the solutions at the specified temperatures (25 °C and 37 °C) with gentle agitation.

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing a suitable internal standard.

-

Vortex the samples and centrifuge to precipitate any salts or proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line (k) is the degradation rate constant.

-

Calculate the half-life using the formula: t½ = 0.693 / k.

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical in vitro assay to determine metabolic stability.[12][13]

1. Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Test compound stock solution (in DMSO or methanol).

-

Positive control compound with known metabolic fate (e.g., testosterone).

-

Acetonitrile with internal standard for quenching.

-

Incubator or water bath at 37 °C.

-

LC-MS/MS system.

2. Procedure:

-

Prepare an incubation mixture in phosphate buffer containing HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration).

-

Pre-warm the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.

-

Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Vortex and centrifuge the samples to pellet the microsomal protein.

-

Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time.

-

Calculate the in vitro half-life (t½) from the slope of the plot of the natural logarithm of the percentage of remaining parent drug versus incubation time.

The diagram below illustrates the enzymatic bioactivation pathway of leflunomide, a process influenced by both chemical (pH) and metabolic factors.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. longdom.org [longdom.org]

- 13. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. ema.europa.eu [ema.europa.eu]

A Technical Guide to Novel Synthetic Routes for 3-Aminoisoxazole Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores recent advancements in the synthesis of 3-aminoisoxazole esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections detail various synthetic methodologies, providing structured data for easy comparison, comprehensive experimental protocols for key reactions, and visualizations of the synthetic pathways.

Core Synthetic Strategies and Data

Several innovative strategies have been developed for the synthesis of 3-aminoisoxazole esters, each offering distinct advantages in terms of starting materials, reaction conditions, and substituent patterns. The primary approaches include multi-step synthesis from β-keto esters, a two-step process involving bromoisoxazolines, and a direct synthesis from arylisothiocyanates.

Table 1: Summary of Synthetic Routes and Yields for 3-Aminoisoxazole Esters

| Route | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| Route 1: Multi-step Synthesis via β-Keto Ester | β-Keto ester, Nitrile oxide precursor | Enamine (in situ), Base | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate | Not explicitly stated for the full sequence | [1] |

| Route 2: Addition-Elimination on 3-Bromoisoxazolines | 3-Bromoisoxazoline-ester | Amine, Base, Oxidizing agent (Iodine) | tert-Butyl 3-amino-5-substituted-isoxazole-ester | Good | [2] |

| Route 3: From Arylisothiocyanates | Arylisothiocyanate, Sodium methyl cyanoacetate | Hydroxylamine, Ammonium acetate | Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates | Good | [3] |

| Route 4: Three-Step Carboxylic Acid Synthesis (with ester intermediate) | Triethyl orthoacetate, Ethyl cyanoacetate | EtONa, NH₂OH·HCl, NaOH | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate) | Not specified for the ester | [4] |

| Route 5: Reduction of Nitroisoxazole Ester | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder, Acetic acid | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Not specified | [5] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Route 1: Synthesis from a β-Keto Ester

Caption: Workflow for the synthesis of 3-aminoisoxazole esters from β-keto esters.

Route 2: Synthesis from 3-Bromoisoxazoline

Caption: Two-step synthesis of 3-aminoisoxazole esters via a 3-bromoisoxazoline intermediate.

Route 3: Synthesis from Arylisothiocyanate

Caption: Direct synthesis of 3-aminoisoxazole-4-carboxylate esters from arylisothiocyanates.

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic transformations described above.

Protocol 1: Synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate[1]

This protocol is a representative procedure for the synthesis of 3,5-disubstituted isoxazoles.

-

Reaction Setup: A 250 mL round-bottomed flask is charged with a magnetic stirrer, the corresponding chloroxime (2 g, 9.6 mmol), and ethyl acetate (20 mL).

-

Reaction Execution: The reaction mixture is stirred, and the subsequent steps involving the addition of the β-keto ester-derived enamine and base are carried out. [Note: The source provides a general procedure for 3,5-disubstituted isoxazoles, and specific conditions for the enamine formation from a β-keto ester would need to be optimized based on the specific substrate.]

-

Work-up and Purification: After the reaction is complete, the resulting solid is filtered and washed with cold ethyl acetate. Recrystallization from acetonitrile may be performed if necessary to afford the purified product.

Protocol 2: Synthesis of tert-Butyl 3-amino-5-substituted-isoxazole-ester via Addition-Elimination[2]

This procedure describes the addition of an amine to a 3-bromoisoxazoline followed by oxidation.

Step A: Addition-Elimination

-

Reaction Setup: In a suitable reaction vessel, the 3-bromo-5-(tert-butoxycarbonyl)isoxazoline is dissolved in tert-butanol.

-

Reagent Addition: The desired amine and a base (e.g., potassium carbonate) are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux.

-

Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the 3-aminoisoxazoline intermediate.

Step B: Oxidation

-

Reaction Setup: The 3-aminoisoxazoline intermediate is dissolved in a suitable solvent.

-

Reagent Addition: Iodine and imidazole are added to the solution.

-

Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is quenched and extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford the final 3-aminoisoxazole ester.

Protocol 3: Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates[3]

This method provides a direct route to 3-aminoisoxazole-4-carboxylate esters.

-

Formation of Thioxo-propanoate Intermediate: Arylisothiocyanate is reacted with sodium methyl cyanoacetate in tetrahydrofuran to yield the corresponding thioxo-propanoate.

-

Cyclization Reaction: The thioxo-propanoate intermediate is then reacted with hydroxylamine in ethanol with ammonium acetate under reflux conditions.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed and can be further purified by recrystallization to yield the methyl 5-amino-3-arylaminoisoxazole-4-carboxylate.

Protocol 4: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate)[4]

This protocol outlines the formation of an ester intermediate en route to the corresponding carboxylic acid.

-

Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate with a catalytic amount of DMAP. The mixture is heated to 110 °C with the removal of ethanol. The resulting precipitate is filtered and washed.

-

Formation of the Isoxazole Ring: The intermediate from the previous step is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The reaction is stirred for 24 hours at room temperature.

-

Isolation of the Ester: The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to give ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

Protocol 5: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[5]

This procedure involves the reduction of a nitro group to an amine.

-

Reaction Setup: Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is dissolved in a 3:1 v/v mixture of acetic acid and water.

-

Reduction: Iron powder is added to the solution, and the mixture is stirred at 50°C for 2 hours.

-

Work-up: The solution is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The mixture is basified with a saturated aqueous solution of sodium carbonate and further extracted with ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated to yield the product. Further purification can be achieved by silica gel column chromatography.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-aminoisoxazole-5-carboxylate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminoisoxazole-5-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its unique arrangement of amino, ester, and isoxazole functionalities provides a versatile platform for the construction of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound is a stable, crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 167-168 °C[1] |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. |

| CAS Number | 31557-63-4 |

Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound is as follows:

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature.

-

Addition of the β-Keto Ester Equivalent: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While the direct spectra for the title compound were not found, the expected spectroscopic data can be extrapolated from closely related structures.

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ 1.3-1.4 (t, 3H, -CH₃ of ethyl), 4.3-4.4 (q, 2H, -CH₂ of ethyl), 5.8-6.0 (s, 1H, isoxazole C4-H), 6.5-6.7 (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~14 ( -CH₃ of ethyl), ~61 (-CH₂ of ethyl), ~95 (isoxazole C4), ~158 (isoxazole C5), ~160 (C=O), ~168 (isoxazole C3) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O stretching), ~1650 (N-H bending), ~1580 (C=N stretching) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 157.06 |

Applications as a Precursor in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Isoxazolo[5,4-d]pyrimidines

One of the most significant applications of this compound and its analogs is in the synthesis of isoxazolo[5,4-d]pyrimidines. These fused heterocycles are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis typically proceeds through a two-step sequence involving initial reaction at the amino group followed by cyclization.

References

The Emerging Therapeutic Potential of Aminoisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of aminoisoxazole derivatives, with a particular focus on their roles as kinase inhibitors in oncology and neurodegenerative disorders, as well as their potential in treating infectious diseases and modulating immune responses. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Aminoisoxazole Derivatives as Kinase Inhibitors

Aminoisoxazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and neurodegenerative disorders.

Targeting Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and migration. Their aberrant activation is implicated in numerous cancers, including neuroblastoma. Certain aminoimidazole and aminoisoxazole derivatives have been identified as potent SFK inhibitors.

Quantitative Data: Inhibition of Src Family Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 4g | Src | 40 | [1][2] |

| Yes | 3 | [1] | |

| Lyn | 10 | [1] | |

| Fyn | 12 | [1] | |

| Compound 4j | Src | 40 | [1][2] |

| Yes | 5 | [1] | |

| Lyn | 15 | [1] | |

| Fyn | 20 | [1] | |

| Compound 4k | Src | 40 | [1][2] |

| Yes | 8 | [1] | |

| Lyn | 25 | [1] | |

| Fyn | 30 | [1] | |

| Dasatinib (Ref.) | Src | - | [1] |

Inhibition of Aurora Kinases

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of these kinases can induce mitotic arrest and apoptosis in cancer cells. Aminoisoxazole-based compounds are being explored for this purpose.

Quantitative Data: Inhibition of Aurora Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| AMG 900 | Aurora A | 5 | [3] |

| Aurora B | 4 | [3] | |

| Aurora C | 1 | [3] | |

| Alisertib (MLN8237) | Aurora A | 1.2 | [3] |

| Aurora B | 396.5 | [3] | |

| Danusertib (PHA-739358) | Aurora A | 13 | [3] |

| Aurora B | 79 | [3] | |

| Aurora C | 61 | [3] |

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Quantitative Data: Inhibition of VEGFR-2

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 8 | VEGFR-2 | 77.02 | [4] |

| Compound 12l | VEGFR-2 | 97.38 | [5] |

| Sorafenib (Ref.) | VEGFR-2 | 53.65 | [4] |

| Sunitinib (Ref.) | VEGFR-2 | 80 | [6] |

| Ponatinib (Ref.) | VEGFR-2 | 1.5 | [6] |

Modulation of Tryptophan 2,3-Dioxygenase 2 (TDO2)

Tryptophan 2,3-dioxygenase 2 (TDO2) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. TDO2 is overexpressed in several cancers and contributes to an immunosuppressive tumor microenvironment. Aminoisoxazole derivatives have been identified as potent inhibitors of TDO2.[7][8]

Quantitative Data: TDO2 Inhibition

| Compound ID | TDO2 Cellular EC50 (nM) | TDO2 Biochemical IC50 (µM) | Reference |

| Compound 1 | 85 | - | [7] |

| Compound 17 | 120 | 0.25 | [7] |

| Compound 18 | 90 | 0.18 | [7] |

| Compound 21 | 150 | 0.35 | [7] |

Antibacterial Applications

Aminoisoxazole derivatives have also demonstrated promising activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | S. aureus ATCC 29213 | 625 | [9] |

| MRSA ATCC 43300 | 1250 | [9] | |

| HL2 | S. aureus ATCC 29213 | 625 | [9] |

| MRSA ATCC 43300 | 625 | [9] | |

| Vancomycin (Ref.) | S. aureus | - | [9] |

| Ciprofloxacin (Ref.) | S. aureus | - | [9] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a test compound against a specific kinase.

Materials:

-

Recombinant Kinase (e.g., Src, Aurora, VEGFR-2)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (specific for the kinase)

-

ATP (at Km concentration for the specific kinase)

-

Test Compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

TDO2 Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to screen for inhibitors of TDO2 activity.

Materials:

-

Recombinant Human TDO2

-

TDO Assay Buffer

-

TDO Reaction Solution (containing L-tryptophan and other reaction components)

-

Test Compound (serially diluted)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of measuring absorbance at 320-325 nm or a fluorometer for fluorescence-based kits.

Procedure:

-

Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.

-

Add 180 µL of TDO Reaction Solution to each well of a 96-well plate.

-

Add 10 µL of the diluted test inhibitor or diluent solution (for positive control and blank wells).

-

Initiate the reaction by adding 10 µL of diluted TDO2 enzyme to the test inhibitor and positive control wells. Add 10 µL of TDO Assay Buffer to the blank wells.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Measure the absorbance at 320-325 nm to detect the formation of N-formylkynurenine. For fluorescence-based assays, a specific reagent is added that reacts with N-formylkynurenine to produce a fluorescent signal, which is then measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[10]

-

Subtract the blank reading from all other readings and calculate the percent inhibition to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of aminoisoxazole derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., SH-SY5Y for neuroblastoma)

-

Complete cell culture medium

-

Test Compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminoisoxazole derivative for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model for Neuroblastoma

This protocol describes a general procedure for evaluating the in vivo efficacy of an aminoisoxazole derivative in a mouse xenograft model of neuroblastoma.

Materials:

-

Athymic nude mice

-

Neuroblastoma cell line (e.g., SH-SY5Y)

-

Test Compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of neuroblastoma cells into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or twice daily).[11]

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

-

Analyze the tumor growth data to evaluate the anti-tumor efficacy of the compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound (serially diluted)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare two-fold serial dilutions of the aminoisoxazole derivative in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways Modulated by Aminoisoxazole Derivatives

Aminoisoxazole-based kinase inhibitors often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer.[12] It regulates cell proliferation, growth, and survival. Kinase inhibitors targeting components of this pathway are of great interest in oncology.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] It is also frequently dysregulated in cancer.

Synthesis of Aminoisoxazole Derivatives

A variety of synthetic routes to aminoisoxazole derivatives have been developed. One common approach involves the condensation of a β-ketoester with hydroxylamine, followed by amination. For example, 5-aminoisoxazole-3-carboxamides can be synthesized from the corresponding carboxylic acid.

General Synthesis of an Isoxazole-3-carboxamide: A solution of the isoxazole-3-carboxylic acid in a suitable solvent like dichloromethane is treated with a coupling agent (e.g., EDC) and an activating agent (e.g., DMAP). The desired aniline derivative is then added, and the reaction mixture is stirred until completion. The product can be purified by chromatography.[14]

Conclusion

Aminoisoxazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively inhibit key biological targets, such as protein kinases and metabolic enzymes, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of aminoisoxazole-based therapeutics. As our understanding of the complex signaling networks underlying various diseases deepens, the rational design of novel aminoisoxazole derivatives will undoubtedly lead to the development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. or.stackexchange.com [or.stackexchange.com]

- 10. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Technical Guide: Physicochemical Identifiers for Ethyl 3-aminoisoxazole-5-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the query for the InChI Key and SMILES notation for Ethyl 3-aminoisoxazole-5-carboxylate. It is important to note that extensive searches for "this compound" consistently yield information for its isomer, Ethyl 5-aminoisoxazole-3-carboxylate . This suggests that the 3-amino-5-carboxylate variant is either significantly less common or that the nomenclature is often used interchangeably in databases. The information presented herein pertains to the more readily documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate.

Physicochemical Identifiers

The canonical SMILES and InChI identifiers are crucial for unambiguous chemical structure representation in databases and computational models.

| Identifier | Value |

| SMILES | CCOC(=O)C1=NOC(=C1)N[1] |

| InChI Key | AUERXJBPNRKJCS-UHFFFAOYSA-N[1] |

Experimental Data and Protocols

General Experimental Workflow

In the absence of specific experimental details for this compound, a general workflow for the synthesis and characterization of a novel small molecule is presented below. This logical diagram illustrates the typical progression from synthesis to biological evaluation.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

This document serves as a guide to the available information regarding the chemical identifiers for the isoxazole derivative of interest. Researchers are advised to consider the isomeric ambiguity when sourcing this compound or interpreting related literature. Further experimental investigation would be required to fully characterize the properties and biological activities of this compound.

References

Methodological & Application

The Versatile Scaffold: Ethyl 3-Aminoisoxazole-5-carboxylate in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminoisoxazole-5-carboxylate and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and bacterial infections. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. These notes provide an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

The isoxazole core, particularly when substituted with an amino group and a carboxylate ester, serves as a valuable pharmacophore. The inherent reactivity of these functional groups provides a handle for the synthesis of a wide array of derivatives, including amides, substituted amines, and more complex heterocyclic systems.

Anticancer Activity: Derivatives of this compound have shown significant potential as anticancer agents.[1][2] These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.[1][2] For instance, certain isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities.[2][3] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[1]

Anti-inflammatory Properties: The isoxazole scaffold is also a key component in the design of novel anti-inflammatory agents.[4][5] Derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine production.[4][6] For example, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have demonstrated immunoregulatory properties, inhibiting the production of tumor necrosis factor-alpha (TNF-α).[4]

Enzyme Inhibition: The structural motif of this compound is well-suited for interaction with the active sites of various enzymes. This has led to the development of potent and selective enzyme inhibitors. For example, derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting potential applications in pain and inflammation.[7] Additionally, they have been investigated as inhibitors of bacterial serine acetyltransferase, a key enzyme in cysteine biosynthesis, highlighting their potential as antibacterial adjuvants.[8]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of ethyl aminoisoxazole carboxylate.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (cervical) | 0.737 ± 0.05 | [1] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (colon) | 1.194 ± 0.02 | [1] |

| Isoxazole-Carboxamide (2a) | Colo205 (colon) | 9.179 | [3] |

| Isoxazole-Carboxamide (2a) | HepG2 (liver) | 7.55 | [3] |

| Isoxazole-Carboxamide (2e) | B16F1 (melanoma) | 0.079 | [3] |

| Isoxazole-Carboxamide (2d) | Hep3B (liver) | ~23 µg/ml | [2] |

| Isoxazole-Carboxamide (2e) | Hep3B (liver) | ~23 µg/ml | [2] |

| Isoxazole-Carboxamide (2d) | HeLa (cervical) | 18.62 µg/ml | [2] |

| Isoxazole-Carboxamide (2a) | HeLa (cervical) | 39.80 µg/ml | [2] |

| Isoxazole-Carboxamide (2a) | MCF-7 (breast) | 63.10 - 588.80 µg/ml | [2] |

Table 2: Enzyme Inhibition by Isoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 3-carboxamido-5-aryl-isoxazole derivative (39) | Fatty Acid Amide Hydrolase (FAAH) | 0.088 | [7] |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative (5) | Salmonella typhimurium Serine Acetyltransferase (StSAT) | 110 | [8] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates[9]

This protocol describes a general method for the synthesis of 5-aminoisoxazoles from ethyl 2-cyano-3-(arylamino)-3-thioxopropanoates.

Materials:

-

Ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate (1.0 eq)

-

Hydroxylamine hydrochloride (excess)

-

Ethanol

-

Ammonium acetate

Procedure:

-

Dissolve the ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate in ethanol.

-

Add hydroxylamine hydrochloride and ammonium acetate to the solution.

-

Reflux the reaction mixture for the appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate.

Protocol 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate[8]

This protocol details the synthesis of a more complex derivative, starting from the brominated precursor.

Materials:

-

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.0 eq)

-

Urea (10 eq)

-

Anhydrous Dimethylformamide (DMF)

-

5% Lithium chloride (LiCl) solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and urea in anhydrous DMF.

-

Stir the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add a 5% aqueous solution of LiCl to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (4 x 10 mL).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous Na2SO4.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the crude material by flash column chromatography to obtain ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.

Protocol 3: Hydrolysis of Ethyl Isoxazole-3-carboxylate to Carboxylic Acid[8]

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl isoxazole-3-carboxylate derivative (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H2O) (4.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl isoxazole-3-carboxylate derivative in a 3:1:1 mixture of THF/MeOH/H2O.

-

Add LiOH·H2O to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Evaporate the solvents under reduced pressure.

-

Take up the crude residue with water and acidify to pH 2-3 with 2N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired carboxylic acid derivative.

Visualizations

Caption: General synthesis of Ethyl 5-aminoisoxazole derivatives.

Caption: Putative anticancer mechanism of isoxazole derivatives.

References

- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ethyl 3-Aminoisoxazole-5-carboxylate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction